

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-Amino-5,6-diethylindane

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Compound of Interest

Compound Name: 2-Amino-5,6-diethylindane

Cat. No.: B1589318

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Introduction

2-Amino-5,6-diethylindane is a substituted indane derivative. As with many novel psychoactive substances (NPS), the precise and unambiguous structural confirmation is paramount for its classification, understanding its pharmacological profile, and for regulatory purposes[1][2][3]. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework[1][4]. This application note provides a comprehensive guide for the characterization of **2-Amino-5,6-diethylindane** using a suite of one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

The methodologies and interpretation strategies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and analysis of novel organic compounds.

Core Principles of NMR for Structural Elucidation

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift. This allows for the differentiation of chemically non-equivalent nuclei within a molecule.

Furthermore, the interaction between the spins of neighboring nuclei, known as spin-spin coupling or J-coupling, leads to the splitting of NMR signals into multiplets. The magnitude of this coupling (the coupling constant, J) provides valuable information about the number of bonds separating the interacting nuclei and their spatial relationship[5].

For complex molecules like **2-Amino-5,6-diethylindane**, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional NMR techniques are employed to resolve this complexity by correlating the signals of different nuclei, providing unambiguous evidence of connectivity within the molecule[6][7].

Predicted NMR Spectral Characteristics of 2-Amino-5,6-diethylindane

Based on the known chemical shifts of 2-aminoindane, diethylbenzene derivatives, and general NMR principles, we can predict the approximate spectral features of **2-Amino-5,6-diethylindane**[8][9][10][11][12][13][14].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, aliphatic, and amine protons.

- **Aromatic Protons (H-4, H-7):** The two protons on the benzene ring are expected to appear as singlets in the aromatic region (typically δ 7.0-7.5 ppm). Due to the symmetrical substitution pattern, they are chemically equivalent.
- **Benzylic Protons (H-1, H-3):** The four protons on the carbons adjacent to the benzene ring will likely appear as two distinct multiplets in the range of δ 2.5-3.5 ppm. The protons at C1 and C3 are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.
- **Aliphatic Proton (H-2):** The proton at the 2-position, attached to the same carbon as the amino group, is expected to be a multiplet around δ 3.5-4.5 ppm.
- **Ethyl Group Protons:** The two ethyl groups will each give rise to a quartet for the methylene protons (-CH₂-) around δ 2.5-2.8 ppm and a triplet for the methyl protons (-CH₃) around δ 1.1-1.3 ppm.

- **Amine Protons (-NH₂):** The two protons of the primary amine group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

- **Aromatic Carbons:** The benzene ring will show four distinct signals. The two quaternary carbons attached to the ethyl groups (C-5, C-6) and the two quaternary carbons of the fused ring system (C-3a, C-7a) will have characteristic chemical shifts. The two carbons bearing protons (C-4, C-7) will also be in the aromatic region (δ 120-150 ppm).
- **Benzylic Carbons (C-1, C-3):** These carbons are expected to resonate in the range of δ 30-40 ppm.
- **Aliphatic Carbon (C-2):** The carbon bearing the amino group will appear in the range of δ 50-60 ppm.
- **Ethyl Group Carbons:** The methylene carbons (-CH₂-) will be around δ 25-30 ppm, and the methyl carbons (-CH₃) will be in the upfield region, around δ 15-20 ppm.

Experimental Protocols

Sample Preparation

- **Solvent Selection:** Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
- **Concentration:** For ¹H NMR, a concentration of 5-10 mg of **2-Amino-5,6-diethylindane** in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C and 2D NMR experiments, a higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
- **Sample Filtration:** To ensure a homogeneous magnetic field, it is crucial to have a particulate-free solution. If any solid is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

- Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0 ppm).

NMR Data Acquisition

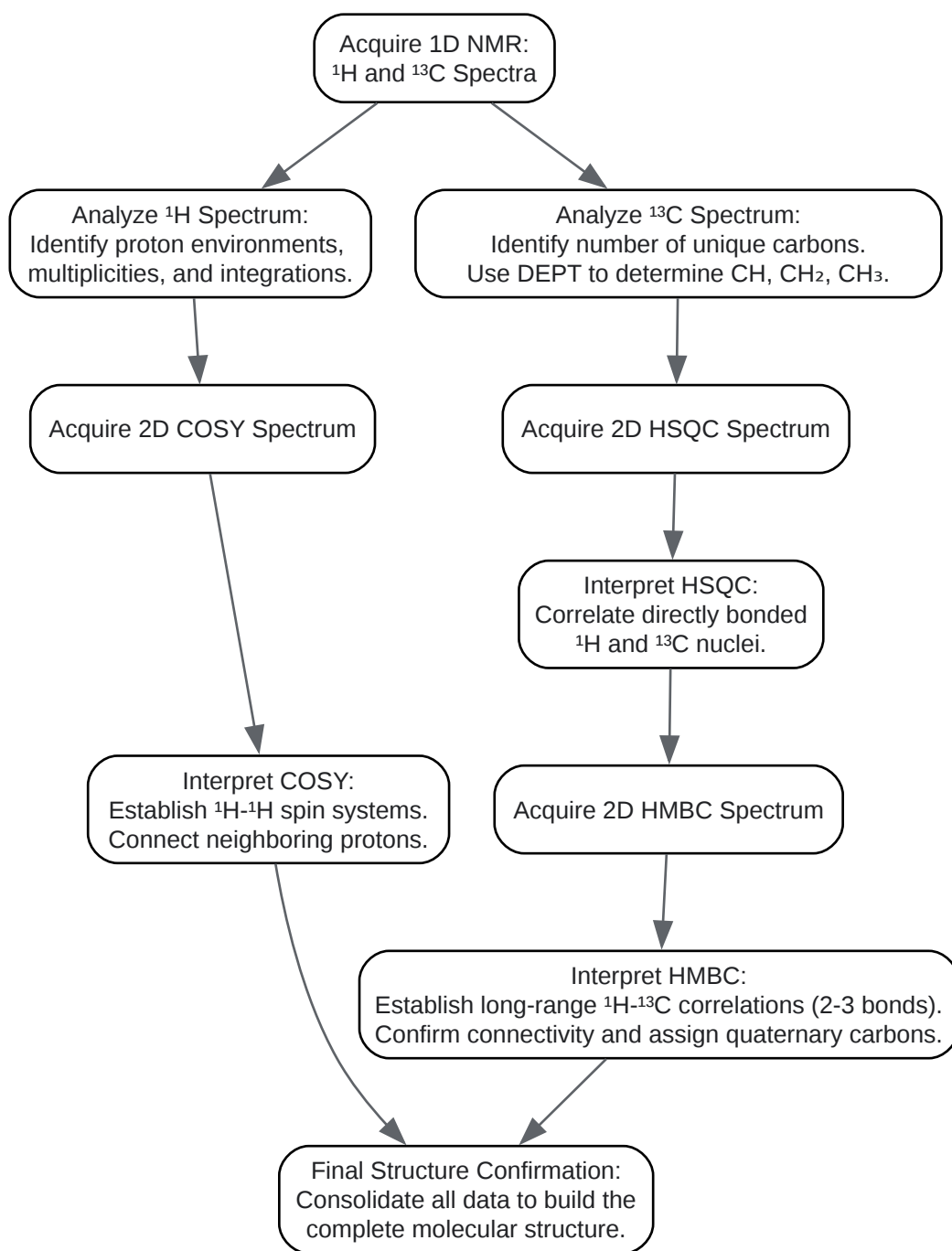
The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

- ^1H NMR: Acquire a standard one-dimensional proton spectrum.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
- COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule[15][16][17][18].
- HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons[6][19][20][21][22].
- HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different parts of the molecule, including quaternary carbons[21][23][24][25].

Data Analysis and Structural Elucidation

The systematic interpretation of the acquired NMR spectra will lead to the complete structural assignment of **2-Amino-5,6-diethylindane**.

Step-by-Step Interpretation Workflow



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Caption: Workflow for NMR-based structural elucidation.

- ^1H and ^{13}C Analysis: Begin by analyzing the one-dimensional spectra to get an initial overview of the proton and carbon environments.

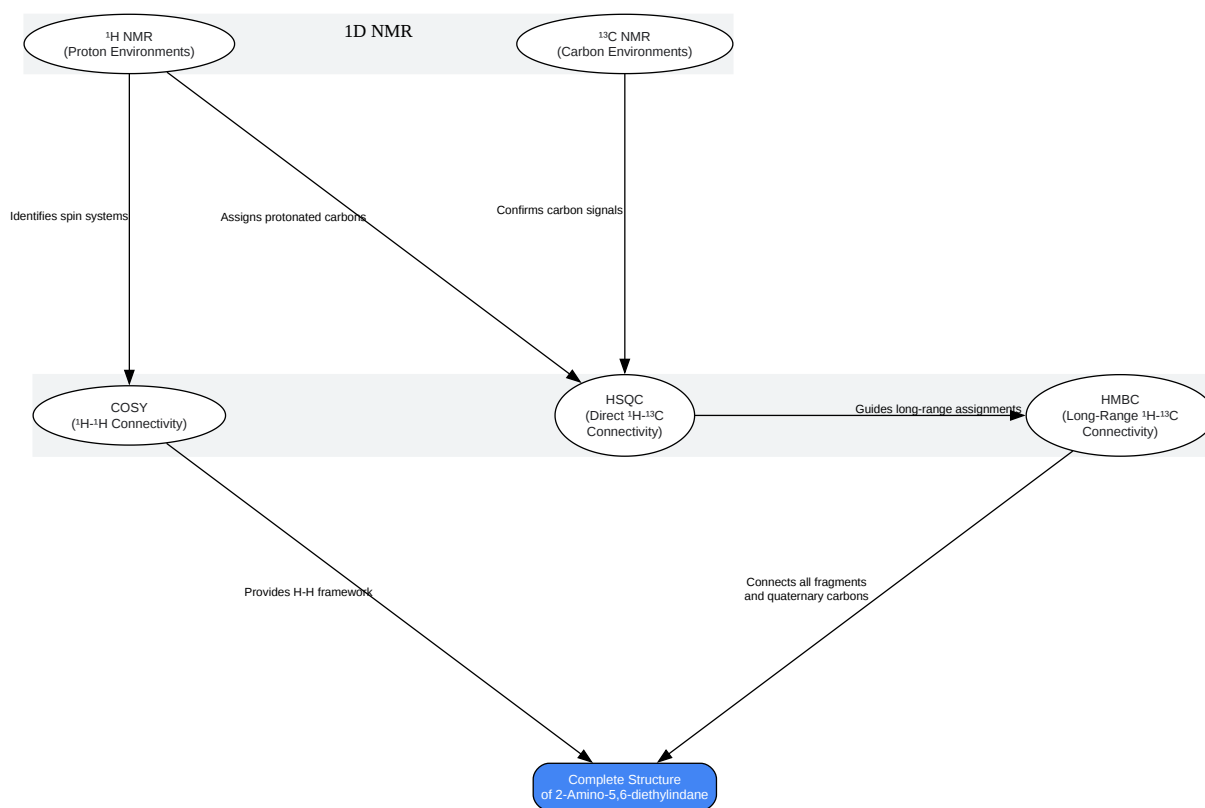
- COSY Interpretation: Use the COSY spectrum to connect adjacent protons. For example, the quartet of the ethyl group's methylene protons will show a cross-peak with the triplet of the methyl protons. Similarly, correlations between the protons on the five-membered ring (H-1, H-2, and H-3) will be observed.
- HSQC Interpretation: Assign the carbon signals for all protonated carbons by correlating them with their directly attached protons identified in the ^1H spectrum. For instance, the signal for the C-2 carbon can be definitively assigned by its correlation with the H-2 proton.
- HMBC Interpretation: This is the key experiment for piecing together the entire molecular framework.
 - The aromatic protons (H-4 and H-7) will show long-range correlations to the benzylic carbons (C-3 and C-1, respectively) and to the quaternary carbons of the benzene ring (C-3a, C-5, C-6, C-7a).
 - The benzylic protons (H-1 and H-3) will show correlations to the aromatic carbons and to the C-2 carbon.
 - The ethyl group protons will show correlations to the aromatic carbons they are attached to (C-5 and C-6).

Summary of Expected NMR Data

Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Key COSY Correlations	Key HMBC Correlations
1	~ 2.8 - 3.2 (m)	~ 35 - 40	H-2	C-2, C-3, C-3a, C-7a, C-7
2	~ 3.8 - 4.2 (m)	~ 50 - 55	H-1, H-3	C-1, C-3, C-3a
3	~ 2.8 - 3.2 (m)	~ 35 - 40	H-2	C-1, C-2, C-3a, C-4
3a	-	~ 140 - 145	-	H-1, H-2, H-3, H-4
4	~ 7.0 - 7.2 (s)	~ 125 - 130	-	C-3, C-3a, C-5, C-7a
5	-	~ 140 - 145	-	H-4, Ethyl-CH ₂
6	-	~ 140 - 145	-	H-7, Ethyl-CH ₂
7	~ 7.0 - 7.2 (s)	~ 125 - 130	-	C-1, C-6, C-7a
7a	-	~ 140 - 145	-	H-1, H-7
Ethyl-CH ₂	~ 2.6 (q)	~ 28 - 30	Ethyl-CH ₃	C-5, C-6, Ethyl-CH ₃
Ethyl-CH ₃	~ 1.2 (t)	~ 15 - 18	Ethyl-CH ₂	Ethyl-CH ₂
NH ₂	variable (br s)	-	-	-

Note: Chemical shifts are approximate and can be influenced by solvent and other experimental conditions. 'm' denotes multiplet, 's' singlet, 'q' quartet, 't' triplet, and 'br s' broad singlet.

Logical Relationship of NMR Experiments



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Caption: Interconnectivity of NMR experiments for structure elucidation.

Conclusion

The combined application of one- and two-dimensional NMR spectroscopy provides an unequivocal method for the structural characterization of **2-Amino-5,6-diethylindane**. The systematic approach outlined in this application note, from sample preparation to the detailed analysis of COSY, HSQC, and HMBC spectra, ensures a high level of confidence in the final structural assignment. This robust analytical workflow is essential for the accurate identification and characterization of novel synthetic compounds in research and forensic settings.

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